![molecular formula C16H11N3O3S B2986908 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide CAS No. 400080-63-9](/img/structure/B2986908.png)
2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
The compound “2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide” is a complex organic molecule. It likely contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms), attached to a phenyl group, a nitrophenyl group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the nitrophenyl group, and the attachment of the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl group, nitrophenyl group, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. These could include reactions with acids or bases, redox reactions, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Synthesis of Thiazole Derivatives
The synthesis of thiazole derivatives, such as 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide, is a key area of research due to their diverse biological activities and potential applications. For instance, the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines has been explored to produce thioketene intermediates, which undergo cyclization to form thiazole derivatives (Androsov, 2008). This highlights the synthetic versatility of thiazole compounds and their structural complexity.
High-Refractive-Index Polyamides
Research into nitro-substituted polyamides incorporating thiazole rings and thioether linkages has led to the development of materials with high refractive indices, demonstrating the utility of thiazole derivatives in materials science (Javadi et al., 2015). These polymers exhibit excellent solubility, high heat resistance, and transparency in the visible region, showcasing the application of thiazole derivatives beyond pharmacology.
Antibacterial and Antifungal Activities
The antimicrobial potential of thiazole derivatives has been studied extensively. A notable example includes the synthesis of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide, which was evaluated for its antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2013). This research underscores the therapeutic potential of thiazole derivatives in combating microbial infections.
Anticancer Activity
The exploration of thiazole derivatives for anticancer activity has yielded promising results. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their efficacy against various cancer cell lines, highlighting the potential of thiazole derivatives in oncology (Cai et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15(17-12-4-2-1-3-5-12)14-10-23-16(18-14)11-6-8-13(9-7-11)19(21)22/h1-10H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCLEPWYCDUTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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